molecular formula C13H12ClN3 B1384010 4-(1h-Benzimidazol-2-yl)benzenamine hydrochloride CAS No. 60837-27-6

4-(1h-Benzimidazol-2-yl)benzenamine hydrochloride

Cat. No. B1384010
CAS RN: 60837-27-6
M. Wt: 245.71 g/mol
InChI Key: PRALWBYTELUWMA-UHFFFAOYSA-N
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Description

“4-(1h-Benzimidazol-2-yl)benzenamine hydrochloride” belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, four carbon atoms, and two double bonds .


Synthesis Analysis

The synthesis of 4-(1h-Benzimidazol-2-yl)benzenamine can be achieved through several methods . One method involves the reaction of o-phenylenediamines with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester . This reaction yields 2-aryl benzimidazoles . Heating the phenyl diamine with 4-aminobenzoic acid in PPA at temperatures ranging from 140°C to 220°C for 4 hours affords 4-(1h-Benzimidazol-2-yl)aniline in good yield .


Chemical Reactions Analysis

The condensation of 3 with benzaldehyde in ethanol under reflux for 3–4 hours gives the final intermediate, N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-phenylmethanimine .

Scientific Research Applications

Photophysical and Chemiluminescence Properties

Novel fluorescent polyimides synthesized from a new diamine related to 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride were investigated for their thermal, photophysical, and chemiluminescence properties. These polyimides demonstrated solubility in polar aprotic solvents, film-forming ability, suitable thermal stability, and showed emission with photoluminescence quantum yields in the range of 11–25% (Ghaemy & Nasab, 2010).

Antimicrobial Activity

A range of novel benzimidazole derivatives, including those related to 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride, were synthesized and found to exhibit significant antimicrobial activity against pathogenic bacterial strains like Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. These compounds displayed promising in vitro antimicrobial properties and were subjected to molecular modeling for further insights (Bassyouni et al., 2012).

Antifilarial Evaluation

A series of compounds derived from 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride were synthesized and evaluated for antifilarial activity. However, none of these compounds showed significant activity against Litomosoides carinii or Brugia pahangi infections in jirds, indicating a need for further research in this area (Angelo et al., 1983).

Synthesis of Novel Derivatives and Their Cytotoxic Activity

Novel biologically active derivatives of 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride were synthesized and showed notable cytotoxicity against human cancer cell lines. These compounds, synthesized through a one-pot process, exhibited stronger antiproliferative properties than cisplatin in some cases, indicating their potential as cancer therapeutics (Karpińka et al., 2011).

Anti-Inflammatory and Analgesic Activities

Derivatives of benzimidazole, including those related to 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride, were synthesized and exhibited significant analgesic and anti-inflammatory activities. Some of these compounds showed comparable or superior activity to standard drugs like Diclofenac, suggesting their potential for therapeutic applications (Chikkula & Sundararajan, 2017).

Corrosion Inhibition

Benzimidazole derivatives, including 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride, were investigated for their corrosion inhibition performance on mild steel in HCl. These compounds exhibited increased inhibition efficiency with concentration and demonstrated potential as effective corrosion inhibitors (Yadav et al., 2013).

Fluorescence Studies

Studies on the fluorescence properties of benzimidazole derivatives revealed the absence of expected fluorescence in some complexes. However, experimental investigation of photophysical properties of certain ligands indicated promising fluorescence characteristics, suggesting potential applications in photophysical research (Pereira et al., 2014).

Future Directions

Benzimidazoles are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery . Therefore, the future directions of “4-(1h-Benzimidazol-2-yl)benzenamine hydrochloride” could involve further exploration of its potential biological activities and applications in drug discovery .

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;/h1-8H,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRALWBYTELUWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride

CAS RN

60837-27-6
Record name 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KV Chikkula, R Sundararajan - Medicinal Chemistry Research, 2017 - Springer
From o-phenylenediamine and p-amino benzoic acid, several new 3-methylisoxazol-5(4H)-one/2-hydroxy/mercapto-6-methylpyrimidin-4(5H)-one/3-methyl-1-substituted-1H-pyrazol-5(…
Number of citations: 35 link.springer.com

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